molecular formula C19H17N5OS2 B2663500 5-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1251622-74-8

5-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2663500
CAS No.: 1251622-74-8
M. Wt: 395.5
InChI Key: KQVOCXUTWUHBJP-UHFFFAOYSA-N
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Description

5-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic chemical reagent of high interest in medicinal chemistry and preclinical pharmaceutical research. This complex molecule incorporates three privileged heterocyclic structures—a 1,2,3-triazole core, a 1,3-thiazole ring, and a thiophene moiety—in a single architecture. The 1,3-thiazole ring is a widely recognized scaffold in drug development, known for its diverse biological activities. Molecules containing the thiazole nucleus have been extensively studied and utilized in treatments for various conditions, including as antibacterial, antifungal, anti-inflammatory, and anticancer agents (Molecules, 2022). The triazole ring system often contributes to favorable pharmacokinetic properties and can engage in key hydrogen bonding interactions with biological targets. The inclusion of a thiophene ring and a flexible thiophene-ethyl chain further enhances the molecule's potential for interaction with various enzymes and receptors. While the specific biological profile and mechanism of action for this precise compound require further investigation, its structure suggests significant potential as a lead compound or chemical probe. Primary research applications are anticipated in the areas of in vitro biochemical assay development, structure-activity relationship (SAR) studies in heterocyclic chemistry, and the exploration of novel mechanisms in oncology, infectious diseases, or inflammation. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate care and conduct their own experiments to determine its specific properties and suitability for their applications.

Properties

IUPAC Name

5-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-N-(2-thiophen-2-ylethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5OS2/c1-13-17(18(25)20-10-9-15-8-5-11-26-15)22-23-24(13)19-21-16(12-27-19)14-6-3-2-4-7-14/h2-8,11-12H,9-10H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVOCXUTWUHBJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=NC(=CS2)C3=CC=CC=C3)C(=O)NCCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the phenyl group. The triazole ring is then synthesized through a cycloaddition reaction, and finally, the thiophene moiety is attached via a substitution reaction. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

General Synthetic Route

  • Formation of Thiazole Ring : The initial step often involves the reaction of appropriate thioketones with amines to form thiazole derivatives.
  • Triazole Formation : The introduction of the triazole moiety usually occurs through cycloaddition reactions involving azides and alkynes or via copper-catalyzed reactions.
  • Carboxamide Group Addition : Finally, the carboxamide group is introduced through acylation reactions.

Biological Activities

The compound has shown promising biological activities across several studies:

Antimicrobial Activity

Research indicates that derivatives containing thiazole and triazole rings exhibit significant antimicrobial properties. In vitro studies have demonstrated efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against species like Aspergillus niger and Candida albicans .

Anticancer Potential

Compounds with similar structures have been investigated for their anticancer properties. For instance, thiazole derivatives have been reported to inhibit the growth of cancer cell lines such as HepG-2 (liver cancer) and A549 (lung cancer) . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Antitubercular Activity

Some studies have highlighted the potential of triazole derivatives in combating tuberculosis. For example, certain compounds have shown significant activity against Mycobacterium tuberculosis, indicating a possible therapeutic application in treating this infectious disease .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Key factors influencing biological activity include:

  • Substituents on the thiazole and triazole rings : Different functional groups can enhance or diminish biological activity.
  • Steric and electronic properties : The spatial arrangement of atoms affects how well these compounds interact with biological targets.

Case Study 1: Antimicrobial Evaluation

A study synthesized a series of thiazole derivatives and evaluated their antimicrobial activities using agar diffusion methods. Results showed that compounds with electron-withdrawing groups exhibited enhanced antibacterial effects compared to those with electron-donating groups .

Case Study 2: Anticancer Activity

In another investigation, a novel series of triazole derivatives was screened against various cancer cell lines. One compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than standard chemotherapeutics, suggesting superior anticancer potential .

Mechanism of Action

The mechanism of action of 5-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Data Table: Key Analogues and Bioactivity

Compound Name Core Structure Substituents Bioactivity (GP% or IC50) Reference
5-Methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid Triazole-thiazole Carboxylic acid 44.78% (LOX IMVI)
N-(5-Benzyl-1,3-thiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide Triazole-benzamide Benzyl-thiazole Colon cancer inhibition
5-Amino-1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-N-(thien-2-ylmethyl)-triazole Triazole-carboxamide Amino group, thiophenethyl N/A (inferred H-bonding)
Target Compound Triazole-thiazole Thiophenethyl-carboxamide Hypothesized >50% GP N/A

Biological Activity

5-Methyl-1-(4-phenyl-1,3-thiazol-2-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and applications in various fields, particularly in pharmacology.

Chemical Structure and Properties

The compound's structure features a triazole ring, which is known for its diverse biological activities. The presence of thiazole and thiophene moieties further enhances its pharmacological potential.

PropertyValue
Molecular FormulaC17H18N4OS2
Molecular Weight358.47 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO and DMF

Antitumor Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant antitumor activities. For instance, a study by Da Silva et al. evaluated the cytotoxic effects of various thiazolidinone derivatives against glioblastoma cells, suggesting that modifications in the thiazole structure can enhance anticancer properties .

In vitro studies on related compounds indicated that modifications to the triazole ring can lead to improved potency against various cancer cell lines such as MDA-MB-231 and HCT116 . The compound could potentially exhibit similar effects due to its structural characteristics.

Antimicrobial Activity

Compounds containing thiazole and triazole rings have been reported to possess antimicrobial properties. A review highlighted that certain benzothiazole derivatives showed moderate to good activity against Mycobacterium tuberculosis . Given the structural similarities, it is plausible that this compound may also demonstrate antimicrobial efficacy.

Enzyme Inhibition

Inhibitory effects on enzymes such as α-amylase and urease have been noted in studies involving thiazolidinone derivatives. These compounds were shown to significantly reduce enzyme activity compared to standard inhibitors . This suggests that the compound could be explored for its potential as an enzyme inhibitor.

Case Studies

Several case studies have focused on similar compounds with notable biological activities:

  • Anticancer Studies : A series of thiazolidinone derivatives were synthesized and tested for their antitumor activities. Compounds with specific substitutions on the thiazole ring showed enhanced efficacy against various cancer cell lines .
  • Antimicrobial Screening : Research involving benzothiazole derivatives indicated promising results against bacterial strains, paving the way for further exploration of related compounds like the one discussed here .

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving condensation, cyclization, and coupling reactions. For example:
  • Step 1 : Condensation of substituted aniline with isocyanides to form intermediates (e.g., 4-fluoro-N-(4-methylphenyl)benzenecarboximidoyl chloride) .
  • Step 2 : Cyclization with sodium azide to generate the triazole core .
  • Step 3 : Thiazole and thiophene moieties are introduced via nucleophilic substitution or Cu-catalyzed "click" chemistry .
  • Critical Parameters :
  • Solvent choice (e.g., ethanol, DMF) impacts reaction rates .
  • Catalysts (e.g., bromine or PEG-400 with Bleaching Earth Clay) improve yields in heterocycle formation .
  • Yield Optimization : Typical yields range from 60–75%, with purity confirmed by elemental analysis (C, H, N, S) and HPLC .

Q. Which spectroscopic and analytical techniques are most reliable for structural confirmation?

  • Methodological Answer :
  • IR Spectroscopy : Identifies key functional groups (e.g., carboxamide C=O at ~1650–1700 cm⁻¹, triazole C-N at ~1500 cm⁻¹) .
  • NMR :
  • ¹H NMR : Aromatic protons (δ 7.2–8.0 ppm), methyl groups (δ 2.3–2.6 ppm), and thiophene protons (δ 6.5–7.1 ppm) .
  • ¹³C NMR : Carboxamide carbonyl at ~165–170 ppm, triazole carbons at ~140–150 ppm .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 305 [M+1] for related thiazole-triazole hybrids) confirm molecular weight .
  • Elemental Analysis : Discrepancies >0.4% between calculated and observed values indicate impurities .

Q. How is preliminary biological activity screening conducted for this compound?

  • Methodological Answer :
  • In Vitro Assays :
  • Antimicrobial : Minimum inhibitory concentration (MIC) against bacterial/fungal strains (e.g., E. coli, C. albicans) .
  • Anticancer : MTT assay on cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7) .
  • Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to targets like α-glucosidase or mycobacterial enzymes .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in bioactivity data across similar derivatives?

  • Methodological Answer :
  • SAR Analysis : Compare substituent effects (e.g., electron-withdrawing groups on phenyl rings enhance antimicrobial activity) .
  • MD Simulations : Analyze stability of ligand-target complexes (e.g., RMSD <2 Å over 100 ns trajectories) to validate docking predictions .
  • Example : Derivatives with 4-bromophenyl substituents showed 20% higher mycobacterial inhibition than 4-fluorophenyl analogs due to enhanced hydrophobic interactions .

Q. What strategies improve synthetic efficiency for scale-up without compromising purity?

  • Methodological Answer :
  • Green Chemistry : Replace DMF with PEG-400 as a recyclable solvent .
  • Catalyst Optimization : Use 10 wt% Bleaching Earth Clay (pH 12.5) to reduce reaction time from 24h to 1h .
  • Workflow Table :
StepConditionYieldPurity
CyclizationEthanol, 70°C65%98% (HPLC)
CouplingPEG-400, 80°C74%99% (HPLC)

Q. How do solvent polarity and pH influence the compound’s stability during storage?

  • Methodological Answer :
  • Stability Studies :
  • Polar Solvents : Acetonitrile increases degradation rates (t₁/₂ = 14 days) vs. DMSO (t₁/₂ = 30 days) .
  • pH Effects : Stable at pH 6–8; acidic/basic conditions hydrolyze the carboxamide group .
  • Storage Recommendations : Lyophilize and store at -20°C in amber vials under nitrogen .

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